![molecular formula C19H29NO2 B10781267 10-(2-Methoxypropyl)-1,13,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-5-ol](/img/structure/B10781267.png)
10-(2-Methoxypropyl)-1,13,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of ICX5609231 involves several synthetic routes and reaction conditions. One common method includes the use of methacrylate-containing block copolymers (BCPs), allowing segment-selective introduction of functional moieties . This method is highly efficient and catalyst-free, making it suitable for industrial production. The process involves the selective functionalization of polymers with ethynyl-cobaltocenium hexafluorophosphate, resulting in adjustable cobaltocenium units in the polymer .
Analyse Chemischer Reaktionen
ICX5609231 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include concentrated acids and bases, as well as specific catalysts depending on the desired reaction . The major products formed from these reactions can vary, but they often include modified versions of the original compound with different functional groups attached .
Wissenschaftliche Forschungsanwendungen
ICX5609231 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of functional polymers and metallopolymers . In biology, it has potential applications in the development of new biomaterials and drug delivery systems. In medicine, it is being studied for its potential therapeutic effects and as a component in medical devices. In industry, ICX5609231 is used in the production of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of ICX5609231 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
ICX5609231 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other methacrylate-containing block copolymers and cobaltocenium-containing polymers . What sets ICX5609231 apart is its highly efficient and catalyst-free preparation method, as well as its adjustable functionalization with cobaltocenium units . This makes it a versatile and valuable compound for various scientific and industrial applications.
Conclusion
ICX5609231 is a compound with significant potential in various scientific fields. Its unique preparation methods, chemical reactions, and mechanisms of action make it a valuable tool for researchers and industry professionals. By understanding its properties and applications, we can unlock new possibilities for innovation and development.
Eigenschaften
Molekularformel |
C19H29NO2 |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
10-(2-methoxypropyl)-1,13,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-5-ol |
InChI |
InChI=1S/C19H29NO2/c1-13(22-5)12-20-9-8-19(4)16-7-6-15(21)10-14(16)11-17(20)18(19,2)3/h6-7,10,13,17,21H,8-9,11-12H2,1-5H3 |
InChI-Schlüssel |
QPWYZQIIZHEABR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCC2(C3=C(CC1C2(C)C)C=C(C=C3)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.